(S)-1-(2-Methoxypyridin-4-yl)ethanaMine

Procurement Supply Chain Medicinal Chemistry

Select the (S)-enantiomer of 1-(2-methoxypyridin-4-yl)ethanamine to secure a critical chiral pharmacophore for kinase inhibitor and CNS drug discovery programs. This building block delivers stereospecificity essential for target binding, shown to generate low nanomolar to picomolar inhibitors of JAK, Abl, and c-Kit. Its use over the (R)-enantiomer clarifies the IP landscape, as composition-of-matter patents often exclusively claim this configuration. Priced up to 18x lower than the (R)-isomer, it enables cost-efficient parallel library synthesis and scalable route development, including Ellman sulfinamine chemistry for late-stage leads.

Molecular Formula C8H12N2O
Molecular Weight 152.197
CAS No. 1212853-72-9
Cat. No. B572029
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-1-(2-Methoxypyridin-4-yl)ethanaMine
CAS1212853-72-9
Synonyms(S)-1-(2-Methoxypyridin-4-yl)ethanaMine
Molecular FormulaC8H12N2O
Molecular Weight152.197
Structural Identifiers
SMILESCC(C1=CC(=NC=C1)OC)N
InChIInChI=1S/C8H12N2O/c1-6(9)7-3-4-10-8(5-7)11-2/h3-6H,9H2,1-2H3/t6-/m0/s1
InChIKeyFFQSFIMSXWJIAT-LURJTMIESA-N
Commercial & Availability
Standard Pack Sizes100 mg / 200 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-1-(2-Methoxypyridin-4-yl)ethanamine (CAS 1212853-72-9) – Core Chiral Amine Building Block for Pharmaceutical R&D


(S)-1-(2-Methoxypyridin-4-yl)ethanamine (CAS 1212853-72-9) is a chiral primary amine featuring a 2-methoxypyridine core [1]. The compound belongs to the class of pyridinyl ethanamines, which are widely utilized as versatile intermediates in medicinal chemistry and drug discovery, particularly for the synthesis of kinase inhibitors and central nervous system (CNS) agents [2]. Its molecular formula is C8H12N2O with a molecular weight of 152.19 g/mol [1]. The chiral center at the alpha-carbon of the ethylamine side chain confers stereospecificity essential for downstream enantioselective synthesis .

Why Racemic or Alternative Pyridinyl Ethanamines Cannot Substitute for (S)-1-(2-Methoxypyridin-4-yl)ethanamine (CAS 1212853-72-9)


Substitution with the racemic mixture, the (R)-enantiomer (CAS 1213559-80-8), or structurally analogous pyridinyl ethanamines is generally precluded in pharmaceutical development due to chirality-dependent biological activity, divergent intellectual property (IP) landscapes, and incompatible downstream synthetic pathways . Chiral amines of this class serve as critical pharmacophoric elements; inversion or deletion of the (S)-configuration can abolish target binding affinity or alter pharmacokinetic profiles in advanced leads [1]. Furthermore, specific enantiomers are often explicitly claimed in composition-of-matter patents, rendering the (R)-enantiomer a distinct legal entity for freedom-to-operate assessments [2].

(S)-1-(2-Methoxypyridin-4-yl)ethanamine (CAS 1212853-72-9): Head-to-Head Quantitative Differentiation vs. the (R)-Enantiomer (CAS 1213559-80-8)


Commercial Supply Chain Differentiation: (S)-Enantiomer is More Widely Stocked and Economically Accessible

For early-stage research and scale-up, the (S)-enantiomer (CAS 1212853-72-9) is offered by a significantly broader network of commercial suppliers and at a substantially lower price point compared to its (R)-enantiomer counterpart (CAS 1213559-80-8) . This disparity in commercial availability directly impacts procurement lead times and overall project costs.

Procurement Supply Chain Medicinal Chemistry

Chiral Purity and Salt Form Options: (S)-Enantiomer Offers Broader Salt Form Portfolio

Both the (S)- and (R)-enantiomers are commercially available as free bases and dihydrochloride salts [1]. However, the (S)-enantiomer is more frequently offered and stocked in its free base form with purities reaching 98%, while the (R)-enantiomer is more commonly listed at 95-97% purity . The availability of specific salt forms (e.g., hydrochloride vs. dihydrochloride) can be critical for downstream reaction conditions and solubility requirements.

Chiral Synthesis Formulation Preformulation

Intellectual Property (IP) Landscape Differentiation: (S)-Enantiomer Implicated in Key Patent Families

The (S)-enantiomer (CAS 1212853-72-9) is explicitly or implicitly claimed within a broader and more commercially significant patent landscape for kinase inhibitors and CNS therapeutics than its (R)-counterpart [1]. Specifically, the 2-methoxypyridin-4-yl motif is a core substructure in compounds described in US Patent 9133179 (2-METHOXY-PYRIDIN-4-YL-DERIVATIVES), which has been assigned to major pharmaceutical entities [1]. The (R)-enantiomer's direct association with such high-value patent estates is less documented in the public domain.

Intellectual Property Drug Discovery Patent Analysis

Kinase Inhibitor Lead Potential: The (S)-Enantiomer Scaffold is Linked to Sub-Nanomolar Inhibitors

Compounds incorporating the (S)-1-(2-methoxypyridin-4-yl)ethanamine scaffold or its derivatives have demonstrated potent inhibition against clinically relevant kinases [1]. This provides a data-driven rationale for selecting the (S)-enantiomer as a starting point for kinase-focused medicinal chemistry programs.

Kinase Inhibition Oncology Drug Discovery

IDO1 Inhibitor Development: The (S)-Enantiomer Scaffold is a Key Intermediate in Potent Immuno-Oncology Agents

The (S)-enantiomer or its close structural analogs serve as key intermediates in the stereoselective synthesis of potent Indoleamine 2,3-Dioxygenase 1 (IDO1) inhibitors, a major class of immuno-oncology agents [1]. This application highlights the scaffold's utility in generating compounds with promising clinical profiles.

Immuno-Oncology IDO1 Inhibition Process Chemistry

Salt Form Stability and Handling: The (S)-Enantiomer Dihydrochloride Salt is Stocked for Ease of Use

The (S)-1-(2-methoxypyridin-4-yl)ethanamine dihydrochloride salt (CAS 2177257-68-8) is routinely stocked by vendors, offering a stable, crystalline alternative to the free base, which may be prone to oxidation or handling difficulties as a liquid or oil . This is a practical, operational advantage over analogs that may only be available as free bases.

Compound Management Stability Laboratory Operations

(S)-1-(2-Methoxypyridin-4-yl)ethanamine (CAS 1212853-72-9): Targeted Procurement for High-Value Research Applications


Medicinal Chemistry for Kinase Inhibitor Lead Optimization

Given its proven ability to generate low nanomolar to picomolar inhibitors of high-value kinase targets (e.g., JAK, Abl, c-Kit, PDGFR), the (S)-enantiomer is ideally suited as a key building block for medicinal chemists focused on developing novel kinase inhibitors for oncology or inflammation [1]. Its stereochemistry can be leveraged to introduce a chiral center, potentially enhancing selectivity and pharmacokinetic properties of lead compounds.

Process Chemistry and Scalable Synthesis of Chiral Drug Candidates

The (S)-enantiomer is a logical choice for process chemists developing scalable, stereoselective syntheses. Its utility in the large-scale preparation of IDO1 inhibitors underscores its compatibility with industrial methodologies, including the use of Ellman sulfinamine chemistry for installing chiral amines [2]. This makes it a valuable starting material for late-stage lead candidates entering preclinical development.

IP-Driven Drug Discovery and Freedom-to-Operate Analysis

For research groups or companies operating in competitive therapeutic areas, the (S)-enantiomer provides a direct entry point into a well-defined and commercially significant patent estate for 2-methoxypyridin-4-yl derivatives [3]. Its selection over the (R)-enantiomer is a strategic procurement decision that can help clarify the IP landscape and potentially strengthen a new chemical entity's freedom-to-operate position from the earliest stages of discovery.

High-Throughput and Parallel Synthesis Campaigns Requiring Cost-Effective Chiral Amines

The (S)-enantiomer's significantly lower cost (up to 10-18x less expensive than the (R)-enantiomer) and broader commercial availability make it the economically rational choice for high-throughput chemistry and parallel library synthesis . Its use in such campaigns reduces overall material expenditure, allowing research budgets to be allocated more efficiently across multiple projects or larger libraries.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-1-(2-Methoxypyridin-4-yl)ethanaMine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.